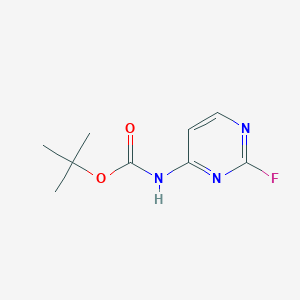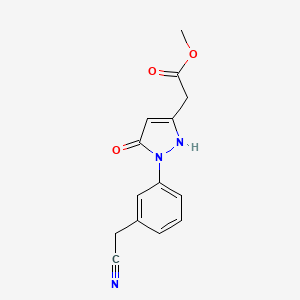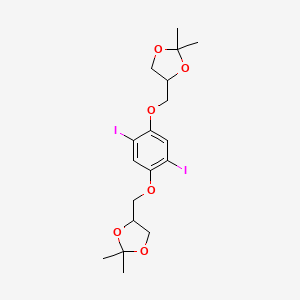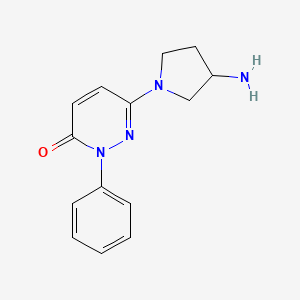
3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with a sulfonyl group and an aminopyrrolidine moiety, making it a versatile scaffold for further chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the sulfonyl group through sulfonation reactions. The aminopyrrolidine moiety can be attached via nucleophilic substitution reactions, where the amino group reacts with a suitable leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyridine ring or the aminopyrrolidine moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学的研究の応用
3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, enabling the exploration of new chemical reactions and pathways.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include acting as an inhibitor or modulator of specific biological targets, contributing to the treatment of diseases.
Industry: Its unique properties can be harnessed in materials science, such as developing new polymers or coatings with specific functionalities.
作用機序
The mechanism of action of 3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s sulfonyl and aminopyrrolidine groups can form hydrogen bonds or electrostatic interactions with target molecules, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
4-(3-Aminopyrrolidinyl)-3-aryl-5-(benzimidazol-2-yl)-pyridines: These compounds share the aminopyrrolidine and pyridine moieties but differ in their additional substituents and overall structure.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have a similar pyridine core but differ in their functional groups and biological activities.
Uniqueness
3-((3-Aminopyrrolidin-1-yl)sulfonyl)-1-methylpyridin-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C10H15N3O3S |
|---|---|
分子量 |
257.31 g/mol |
IUPAC名 |
3-(3-aminopyrrolidin-1-yl)sulfonyl-1-methylpyridin-2-one |
InChI |
InChI=1S/C10H15N3O3S/c1-12-5-2-3-9(10(12)14)17(15,16)13-6-4-8(11)7-13/h2-3,5,8H,4,6-7,11H2,1H3 |
InChIキー |
BWBCUJCRLATTEL-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC=C(C1=O)S(=O)(=O)N2CCC(C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















